Paliperidone N-Oxide
Overview
Description
It is structurally related to lanoconazole and has been developed for the treatment of superficial fungal infections, such as dermatophytosis and cutaneous candidiasis . NND-502 is known for its potent antifungal activity and has shown superior efficacy compared to other antifungal agents like lanoconazole and terbinafine .
Mechanism of Action
Target of Action
Paliperidone N-Oxide, also known as Paliperidone, primarily targets dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior. Paliperidone is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors , which may explain some of the other effects of the drug .
Mode of Action
The exact mechanism of action of Paliperidone is unknown but it is likely to act via a similar pathway to risperidone . It has been proposed that the drug’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This antagonism leads to decreased neurotransmission of these pathways, which can help to alleviate symptoms of conditions like schizophrenia.
Biochemical Pathways
Paliperidone’s action on the D2 and 5HT2A receptors affects the dopaminergic and serotonergic pathways respectively . By blocking these receptors, Paliperidone can help to regulate the imbalances in these neurotransmitters seen in conditions like schizophrenia. Additionally, Paliperidone has been shown to improve mitochondrial function, which could have implications in conditions like Huntington’s Disease .
Pharmacokinetics
The pharmacokinetic properties of Paliperidone include its absorption, distribution, metabolism, and excretion (ADME) . Paliperidone has an oral bioavailability of 28% . It has an elimination half-life of 23 hours when taken by mouth . In terms of excretion, about 1% is unchanged in urine and 18% is unchanged in feces . These properties impact the drug’s bioavailability and the duration of its therapeutic effects.
Result of Action
The molecular and cellular effects of Paliperidone’s action include changes in neurotransmitter levels and receptor activity. By antagonizing D2 and 5HT2A receptors, Paliperidone can help to regulate the imbalances in these neurotransmitters seen in conditions like schizophrenia . Additionally, Paliperidone has been shown to improve mitochondrial function , which could have implications in conditions like Huntington’s Disease.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Paliperidone. For example, early-life exposure to environmental factors may increase the risk for schizophrenia via inflammatory mechanisms .
Biochemical Analysis
Biochemical Properties
Paliperidone N-Oxide, like Paliperidone, is likely to interact with various enzymes, proteins, and other biomolecules. Paliperidone, the parent compound, is known to have affinity for dopamine D2 and serotonin 5-HT2A receptors . It’s plausible that this compound may share similar biochemical interactions, although specific studies on this compound are limited.
Cellular Effects
Paliperidone, its parent compound, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s reasonable to hypothesize that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-understood. It’s likely to act via a similar pathway to Paliperidone. Paliperidone’s therapeutic activity in schizophrenia is proposed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are limited. Studies on Paliperidone have shown dose-dependent effects in rats .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Paliperidone, its parent compound, is known to undergo biotransformation through oxidative N-dealkylation, monohydroxylation of the alicyclic ring, alcohol dehydrogenation, and benzisoxazole scission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The chemical formula of NND-502 is ®-(E)-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-1-imidazolylacetonitrile . The preparation typically involves the following steps:
Formation of the ketene dithioacetal intermediate: This step involves the reaction of 2,4-dichlorobenzaldehyde with a dithiolane derivative under acidic conditions.
Introduction of the imidazole moiety: The ketene dithioacetal intermediate is then reacted with imidazole in the presence of a base to form the final product, NND-502.
Industrial Production Methods
Industrial production of NND-502 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain pharmaceutical-grade NND-502 .
Chemical Reactions Analysis
Types of Reactions
NND-502 undergoes various chemical reactions, including:
Oxidation: NND-502 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of NND-502 can lead to the formation of thiol derivatives.
Substitution: NND-502 can undergo nucleophilic substitution reactions, particularly at the imidazole moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
NND-502 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of imidazole derivatives and their interactions with various reagents
Biology: Investigated for its antifungal activity against a variety of fungal strains, including dermatophytes and yeast-like fungi
Medicine: Developed as a topical antifungal agent for the treatment of superficial fungal infections. .
Industry: Used in the formulation of antifungal creams and solutions for the treatment of skin infections
Comparison with Similar Compounds
Similar Compounds
Lanoconazole: A racemic compound with a similar structure to NND-502 but less potent.
Terbinafine: An allylamine class antifungal agent with a different mechanism of action.
Bifonazole: Another imidazole antifungal agent with lower potency compared to NND-502
Uniqueness of NND-502
NND-502 is unique due to its optically active nature and higher potency compared to other antifungal agents. It has shown superior efficacy in both in vitro and in vivo studies, making it a promising candidate for the treatment of superficial fungal infections .
Properties
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-14-17(23(30)27-9-2-3-19(29)22(27)25-14)8-12-28(31)10-6-15(7-11-28)21-18-5-4-16(24)13-20(18)32-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGHBNZGNKDZHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647306 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761460-08-6 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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